molecular formula C18H18N2O2 B2391223 3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione CAS No. 1008061-39-9

3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B2391223
CAS No.: 1008061-39-9
M. Wt: 294.354
InChI Key: VCLABCPKVAUGLP-UHFFFAOYSA-N
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Description

3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.354. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of research involves the synthesis of new succinimide derivatives, including compounds structurally similar to "3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione", and their evaluation for antimicrobial properties. A study by Cvetković et al. (2019) on "Synthesis, antimicrobial activity and quantum chemical investigation of novel succinimide derivatives" reports the successful synthesis of twelve new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones. These compounds demonstrated promising in vitro antifungal activities against several test fungi, highlighting their potential as novel fungicides. The study also employed density functional theory (DFT) calculations to explore the structure-activity relationship (SAR), enhancing our understanding of how molecular structure influences antimicrobial efficacy (Cvetković et al., 2019).

Antioxidant Activity and Chemical Study

Research by Hakobyan et al. (2020) titled "Synthesis and Antioxidant Activity of N-Aminomethyl Derivatives of Ethosuximide and Pufemide Anticonvulsants" explores the antioxidant properties of derivatives of compounds similar to "3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione". The study focused on the aminomethylation of ethosuximide and pufemide, leading to N-aminomethyl derivatives, and assessed their antioxidant activities. The findings contribute to the broader understanding of how structural modifications can impact the biological activities of such compounds, offering insights into their potential therapeutic applications (Hakobyan et al., 2020).

Aromatase Inhibition for Cancer Therapy

Another significant area of application is in the development of aromatase inhibitors for cancer therapy. Research into analogues of aminoglutethimide, a known aromatase inhibitor, has led to the synthesis of compounds like "3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione". These studies aim to discover more effective and selective inhibitors of estrogen biosynthesis for the treatment of hormone-dependent cancers. For example, the work by Foster et al. (1985) on "Analogues of aminoglutethimide: selective inhibition of aromatase" and Daly et al. (1986) on "Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione" represents foundational research in this area, highlighting the potential of such compounds in cancer therapy (Foster et al., 1985); (Daly et al., 1986).

Properties

IUPAC Name

3-(4-ethylanilino)-1-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-13-8-10-14(11-9-13)19-16-12-17(21)20(18(16)22)15-6-4-3-5-7-15/h3-11,16,19H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLABCPKVAUGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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